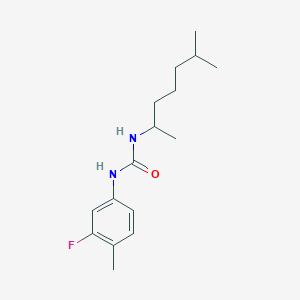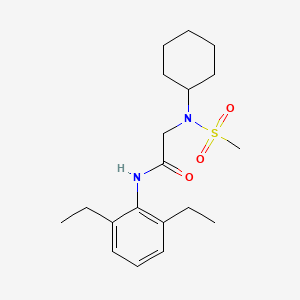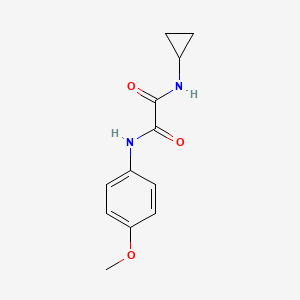![molecular formula C16H10N2O2S B4704891 4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4704891.png)
4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate
Overview
Description
4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate, also known as BFAPT, is a chemical compound that has been widely studied for its potential applications in scientific research. BFAPT belongs to the class of thiocyanate compounds, which are known to exhibit a wide range of biological activities.
Mechanism of Action
4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate inhibits the activity of PKC and PLD by binding to their regulatory domains. PKC and PLD require binding of specific lipids for their activation, and this compound competes with these lipids for binding to the regulatory domains. This results in the inhibition of PKC and PLD activity, which leads to the downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. This compound has been used as a tool to study the role of PKC and PLD in various cellular processes such as insulin secretion, platelet activation, and neuronal signaling.
Advantages and Limitations for Lab Experiments
4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate has several advantages for lab experiments. It is a highly specific inhibitor of PKC and PLD, which allows for the study of these enzymes without interference from other signaling pathways. This compound is also stable and easy to handle, which allows for the preparation of stock solutions and long-term storage. However, this compound has some limitations for lab experiments. It has low solubility in water, which requires the use of organic solvents for its preparation. This compound is also relatively expensive, which may limit its use in some labs.
Future Directions
There are several future directions for research on 4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate. One direction is to study the potential therapeutic applications of this compound in cancer treatment. This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, and further studies could explore its potential as a cancer therapy. Another direction is to study the role of PKC and PLD in other cellular processes and diseases, and to explore the potential of this compound as a tool for these studies. Finally, further optimization of the synthesis method of this compound could lead to improvements in yield and purity, which would facilitate its use in scientific research.
Scientific Research Applications
4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate has been widely studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in many cellular processes such as cell proliferation and differentiation. This compound has also been shown to inhibit the activity of phospholipase D (PLD), which is involved in the regulation of membrane trafficking and signal transduction. This compound has been used as a tool to study the role of PKC and PLD in various cellular processes.
properties
IUPAC Name |
[4-(1-benzofuran-2-carbonylamino)phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S/c17-10-21-13-7-5-12(6-8-13)18-16(19)15-9-11-3-1-2-4-14(11)20-15/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHIZFZSWCRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate](/img/structure/B4704814.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4704824.png)

![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B4704838.png)
![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4704845.png)
![propyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B4704852.png)
![3-isobutyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4704857.png)
![4-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4704869.png)

![ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4704893.png)


![8-(3-bromo-4-ethoxy-5-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4704908.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4704916.png)